1-Ethyl-3-methylpiperazine
Overview
Description
1-Ethyl-3-methylpiperazine is a derivative of piperazine, which is a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are known for their diverse range of applications, including their use in the synthesis of pharmaceuticals, as ligands in coordination chemistry, and as building blocks in organic synthesis.
Synthesis Analysis
The synthesis of 1-Ethyl-3-methylpiperazine derivatives can be achieved through various methods. For instance, 1-Ethylpiperazine-1,4-diium tetrachlorocadmate was synthesized by reacting cadmium chloride with 1-ethylpiperazine, as detailed in the study of its crystal structure, physico-chemical characterization, and dielectric properties . Similarly, 1-Ethylpiperazinediium pentachloroantimonate (III) monohydrate was prepared by reacting antimony trioxide with 1-ethylpiperazine in hydrochloric acid . These methods demonstrate the versatility of 1-Ethyl-3-methylpiperazine in forming various organic-inorganic hybrid materials.
Molecular Structure Analysis
The molecular structure of 1-Ethyl-3-methylpiperazine derivatives is often characterized by X-ray diffraction analysis. For example, the crystal structure of 1-Ethylpiperazine-1,4-diium tetrachlorocadmate shows that the cadmium is coordinated by four chlorine atoms in a tetrahedral geometry . The 1-Ethylpiperazinediium pentachloroantimonate (III) monohydrate forms a non-centrosymmetric orthorhombic system with a three-dimensional network created by hydrogen bonding . These structures are further supported by solid-state NMR spectroscopy and vibrational spectroscopy studies.
Chemical Reactions Analysis
The reactivity of 1-Ethyl-3-methylpiperazine derivatives can be inferred from the synthesis of various compounds. For instance, the reaction of 1-ethylpiperazine with antimony trioxide and hydrochloric acid to form 1-Ethylpiperazinediium pentachloroantimonate (III) monohydrate indicates the ability of the piperazine derivative to participate in complexation reactions . Additionally, the formation of multi-component hydrogen-bonding organic salts from 1-methylpiperazine with aromatic carboxylic acids suggests that these derivatives can engage in hydrogen bonding and charge-transfer interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Ethyl-3-methylpiperazine derivatives are diverse. The dielectric properties of 1-Ethylpiperazine-1,4-diium tetrachlorocadmate, for example, were investigated to discuss the mechanism of a phase transition around 373 K . The compound's fluorescent properties were also studied, indicating potential applications in materials science . The thermal stability of multi-component hydrogen-bonding salts formed from 1-methylpiperazine was assessed using thermogravimetric analysis, showing stability under certain conditions . These properties are crucial for the potential application of these compounds in various fields, including materials science and pharmaceuticals.
Scientific Research Applications
Crystal Structure and Molecular Conformation Analysis
1-Ethyl-3-methylpiperazine and its derivatives play a significant role in structural chemistry, exemplified by the crystal structure analysis of various compounds. For instance, the study of 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole provided insights into its molecular conformation, showcasing the nearly planar benzimidazole ring system and the perfect chair conformation of the piperazine ring, highlighting the importance of structural analysis in understanding compound stability and reactivity (Ozbey, Kuş, & Göker, 2001). Similarly, the crystal structure of 5-methyl-3,3-bis(4-methylpiperazin-1-yl)-1-[2-(4-methylpiperazin-1-yl)ethyl]indolin-2-one revealed detailed molecular geometry, providing a basis for the understanding of molecular interactions and design of similar compounds (Lin, Zheng, & Cao, 2012).
Organic-Inorganic Hybrid Materials
The creation and analysis of organic-inorganic hybrid materials involving 1-Ethyl-3-methylpiperazine derivatives also illustrate the compound's versatility. For example, the synthesis of 1-methylpiperazine-1,4-diium bis(nitrate), an inorganic-organic hybrid material, showcased its potential in the development of new materials with unique properties, such as thermal stability and potential antioxidant activity, demonstrating the broad applicability of 1-Ethyl-3-methylpiperazine in material science (Gatfaoui, Mezni, Roisnel, & Marouani, 2017).
Drug Synthesis and Metabolism
1-Ethyl-3-methylpiperazine derivatives are critical in the synthesis and study of pharmacologically active compounds. The green synthesis of a novel series of 3-[4-bi-(4-fluorophenyl)methylpiperazinyl]-4-amino-5-thione-1,2,4-triazole Schiff bases, demonstrating significant anti-tumor activity, exemplifies its role in medicinal chemistry. This research highlights the potential of 1-Ethyl-3-methylpiperazine derivatives in the development of new therapeutic agents with optimized pharmacological profiles (Ding et al., 2016). Furthermore, the study on the metabolism of 4-methylpiperazine-1-carbodithioc acid 3-cyano-3,3- diphenylpropyl ester hydrochloride in rat bile by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry revealed the compound's biotransformation, underscoring the importance of metabolism studies in the development of safer and more effective drugs (Jiang et al., 2007).
Safety And Hazards
Future Directions
The future directions for 1-Ethyl-3-methylpiperazine could involve further exploration of its potential applications in various fields such as pharmaceuticals, organic synthesis, and material science. Additionally, novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions are expected to show with satisfactory efficacy and safety profiles .
properties
IUPAC Name |
1-ethyl-3-methylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-3-9-5-4-8-7(2)6-9/h7-8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZVHQHELMADSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCNC(C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619975 | |
Record name | 1-Ethyl-3-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60619975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-3-methylpiperazine | |
CAS RN |
428871-71-0 | |
Record name | 1-Ethyl-3-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60619975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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